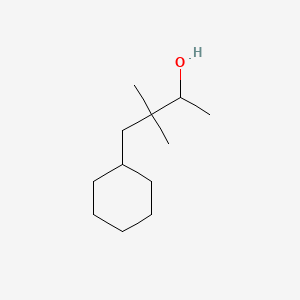
alpha,beta,beta-Trimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta,beta-Trimethylcyclohexanepropanol is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative with three methyl groups and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta,beta-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. One common method is the catalytic hydrogenation of alpha,beta,beta-Trimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Alpha,beta,beta-Trimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
Alpha,beta,beta-Trimethylcyclohexanepropanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of alpha,beta,beta-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Alpha,beta,beta-Trimethylcyclohexanepropanol can be compared with other similar compounds such as:
Cyclohexanol: A simpler cyclohexane derivative with a hydroxyl group.
Trimethylcyclohexane: A cyclohexane derivative with three methyl groups but lacking the propanol side chain.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexane ring with three methyl groups and a propanol side chain, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
72727-60-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-cyclohexyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C12H24O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
OUINQRJSUSXKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CC1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



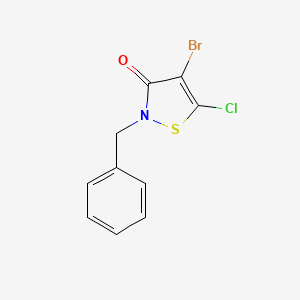
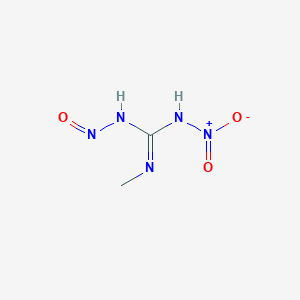

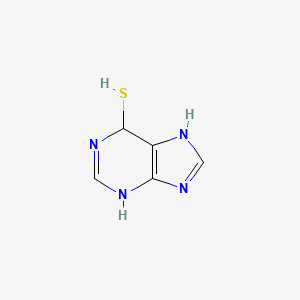
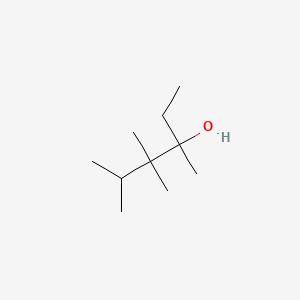
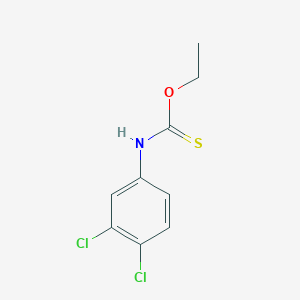
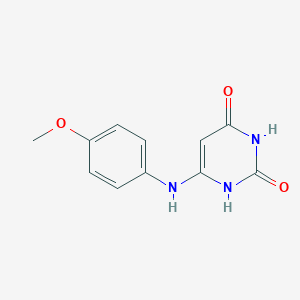
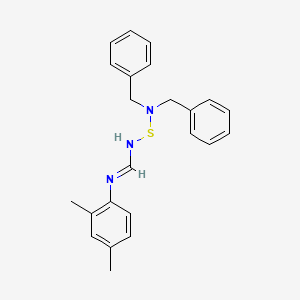

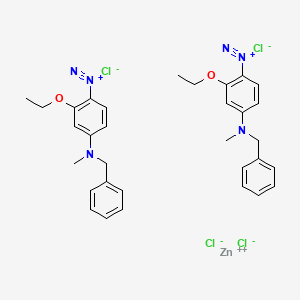
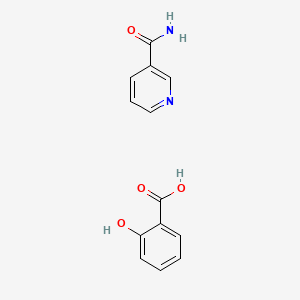

![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
